![molecular formula C8H9N5O2 B13515509 [1,2,4]Triazolo[4,3-a]pyrimidine-6-carboxylic acid, 5-amino-, ethyl ester](/img/structure/B13515509.png)
[1,2,4]Triazolo[4,3-a]pyrimidine-6-carboxylic acid, 5-amino-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazolopyrimidine family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides. This reaction is often carried out in the presence of triethylamine, which acts as a base to facilitate the cyclization process . Another common method involves the Dimroth rearrangement, where the isomerization of heterocycles occurs through the relocation of heteroatoms within the ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free conditions have been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which exhibit enhanced biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate involves the inhibition of key molecular pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation and promoting neuroprotection . The compound interacts with specific molecular targets such as ATF4 and NF-kB proteins, leading to the inhibition of ER stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: Known for their antimicrobial and anticancer activities.
Pyrimido[4,5-d]pyrimidines: Exhibit a wide range of biological activities, including anticancer and antiviral properties.
Thiadiazoles: Display significant antimicrobial and anticancer activities.
Uniqueness
Ethyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate stands out due to its unique combination of triazole and pyrimidine rings, which confer enhanced biological activities. Its ability to inhibit multiple molecular pathways makes it a versatile compound for various therapeutic applications .
Properties
Molecular Formula |
C8H9N5O2 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
ethyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H9N5O2/c1-2-15-7(14)5-3-10-8-12-11-4-13(8)6(5)9/h3-4H,2,9H2,1H3 |
InChI Key |
YXBZAUMXZJZXLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=NN=C2N=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


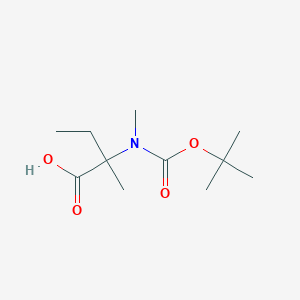
![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile](/img/structure/B13515428.png)
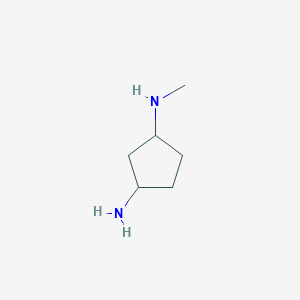
![n-[(Benzyloxy)carbonyl]-s-methylcysteine](/img/structure/B13515441.png)

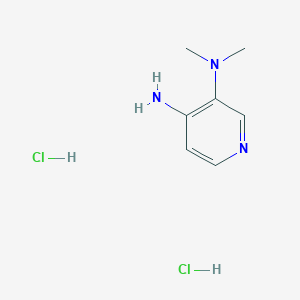

![2-Bromo-7,7-difluorospiro[3.5]nonane](/img/structure/B13515465.png)
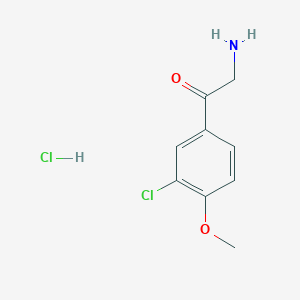
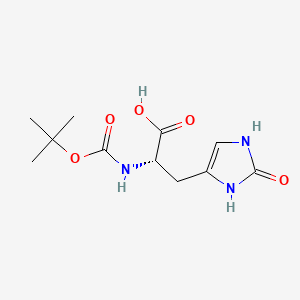

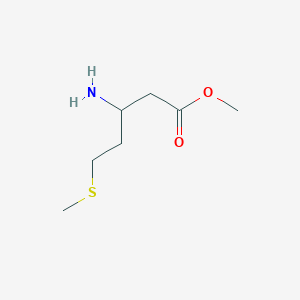
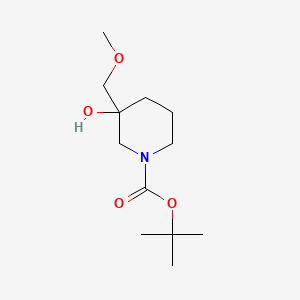
![N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515500.png)
